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molecular formula C12H15NO B1288084 3-(Pyrrolidin-1-ylmethyl)benzaldehyde CAS No. 884507-42-0

3-(Pyrrolidin-1-ylmethyl)benzaldehyde

Cat. No. B1288084
M. Wt: 189.25 g/mol
InChI Key: XHHOLQHPKIDQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367670B2

Procedure details

A suspension of K2CO3 (2.09 g, 15.2 mmol, 3.00 equiv) in absolute ethanol (20 mL) was treated with pyrroldine (439 μL, 5.05 mmol, 1.00 equiv). 3-(bromomethyl)-benzaldehyde (1.00 g, 5.05 mmol, 1.00 equiv) was introduced, and the reaction was heated to 65° C. for 1 h. The reaction was cooled and filtered. The cake was washed with more ethanol. The filtrate was concentrated to a cloudy oil and partitioned between DCM (50 mL) and 2% w/v aq NaHCO3 (50 mL). The organic phase was collected, and the aq layer was extracted with DCM (2×50 mL). All organic layers were combined, dried (Na2SO4), filtered, and concentrated, giving 3-(pyrrolidin-1-ylmethyl)-benzaldehyde (846 mg, 88% yield) as a pale yellow oil, which was used without further purification. 1H-NMR: 300 MHz, (CDCl3) d: 10.00 (s, 1H), 7.84 (s, 1H), 7.76 (d, J=7.6 Hz, 1H), 7.62 (d, J=7.6 Hz, 1H), 7.47 (dd, J=7.6 Hz, 7.6 Hz, 1H), 3.69 (s, 2H), 2.52 (m, 4H), 1.79 (m, 4H). LCMS-ESI+: calc'd for C12H16NO: 190.1 (M+H+); Found: 190.1 (M+H+).
Name
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
439 μL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[NH:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.Br[CH2:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH:17]=[O:18]>C(O)C>[N:7]1([CH2:13][C:14]2[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=2)[CH:17]=[O:18])[CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
2.09 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
439 μL
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
BrCC=1C=C(C=O)C=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake was washed with more ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a cloudy oil
CUSTOM
Type
CUSTOM
Details
partitioned between DCM (50 mL) and 2%
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
EXTRACTION
Type
EXTRACTION
Details
the aq layer was extracted with DCM (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 846 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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